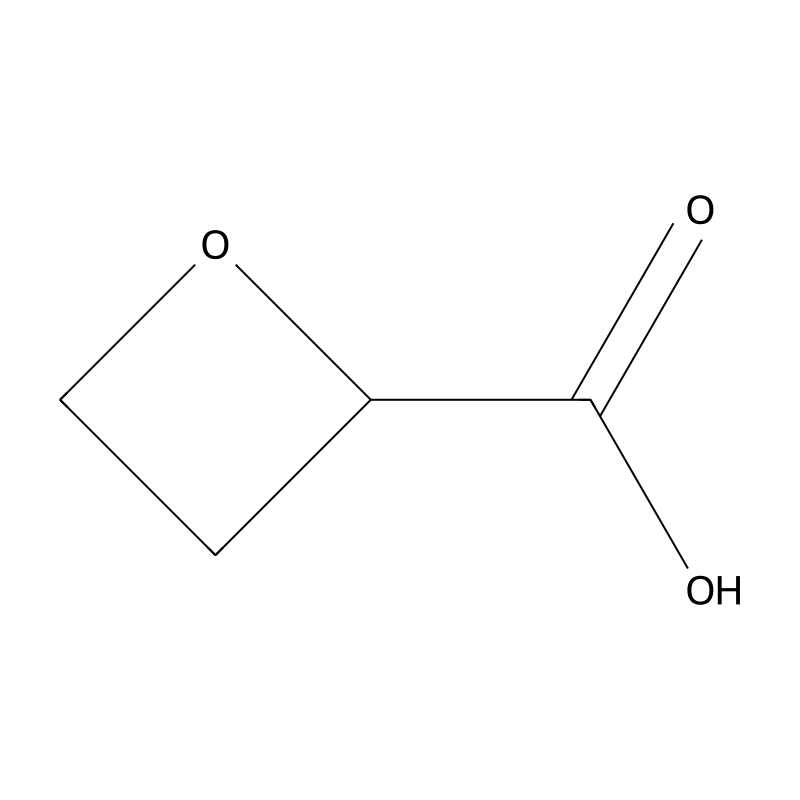

Oxetane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Polymers: The strained nature of the oxetane ring allows for facile ring-opening polymerization, leading to the formation of various types of polymers with diverse properties. These polymers have potential applications in areas like drug delivery, biomaterials, and electronics [].

- Heterocycle Synthesis: The carboxylic acid functionality enables further reactions for the construction of complex heterocyclic compounds. These heterocycles can possess various biological activities and find applications in medicinal chemistry [].

Studies on Biological Activity

While not extensively explored, some studies have investigated the potential biological activity of Oxetane-2-carboxylic acid and its derivatives.

- Antimicrobial Activity: Research suggests that certain derivatives of Oxetane-2-carboxylic acid exhibit antimicrobial activity against various bacterial and fungal strains []. However, further investigation is needed to understand the mechanisms of action and potential therapeutic applications.

Other Research Applications

Beyond the aforementioned areas, Oxetane-2-carboxylic acid finds use in other scientific research endeavors:

- Asymmetric Catalysis: The molecule can be employed as a chiral ligand in asymmetric catalysis, influencing the stereochemical outcome of certain reactions [].

- Material Science: The unique properties of the oxetane ring and carboxylic acid group make Oxetane-2-carboxylic acid a potential candidate for developing novel materials with specific functionalities [].

Oxetane-2-carboxylic acid is a cyclic compound characterized by a four-membered ring structure containing an oxygen atom and a carboxylic acid functional group. Its molecular formula is C₄H₆O₃, and it has been identified as having two stereoisomers: (R)-oxetane-2-carboxylic acid and (S)-oxetane-2-carboxylic acid. The compound exhibits interesting chemical behavior, particularly regarding its stability; it is known to easily isomerize into lactones under certain conditions .

- Isomerization: The compound can spontaneously isomerize into cyclic lactones without requiring a catalyst, which poses challenges for storage and handling .

- Addition Reactions: Oxetanes can react with protonic reagents like carboxylic acids and phenols, leading to new compounds through nucleophilic attack on the oxetane ring .

Synthesis of oxetane-2-carboxylic acid can be achieved through several methods:

- Ring Closure Reactions: One common method involves the cyclization of appropriate precursors that contain both an alkene and a carboxylic acid group.

- Functionalization of Oxetane: Existing oxetanes can be functionalized at the 2-position through various chemical transformations to introduce the carboxylic acid group .

Oxetane-2-carboxylic acid has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as an intermediate in the synthesis of pharmaceutical compounds.

- Polymer Chemistry: It can be utilized in the development of new polymers or as a monomer in polymerization reactions .

- Material Science: The stability and reactivity of oxetanes make them candidates for use in advanced materials.

Research on interaction studies involving oxetane-2-carboxylic acid primarily focuses on its reactivity with other chemical species. Its ability to undergo isomerization raises questions about its interactions in different environments. Studies indicate that it can react with various nucleophiles, impacting its stability and utility in synthetic applications .

Oxetane-2-carboxylic acid shares structural features with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Oxetanecarboxylic Acid | Cyclic | Easily isomerizes into lactones |

| 3-Hydroxybutanoic Acid | Linear | More stable; does not easily isomerize |

| 2-Methylpropanoic Acid | Linear | Higher stability; used in various industrial applications |

| 4-Methylpentanoic Acid | Linear | Similar reactivity but lacks cyclic structure |

Oxetane-2-carboxylic acid's unique cyclic structure and propensity for isomerization set it apart from these similar compounds, influencing its reactivity and potential applications.

The structural architecture of oxetane-2-carboxylic acid presents several remarkable features that distinguish it from other heterocyclic carboxylic acids. The four-membered oxetane ring exhibits significant angle strain, with carbon-oxygen-carbon angles deviating substantially from the tetrahedral geometry preferred by oxygen atoms. This ring strain, estimated at approximately 25 kilocalories per mole for the parent oxetane system, imparts unique reactivity characteristics to the molecule. The carboxylic acid substituent at the 2-position creates an additional layer of complexity, as the proximity of the electron-withdrawing carboxyl group to the strained heterocycle influences both the electronic properties and the conformational preferences of the molecule.

Historical context in heterocyclic chemistry

The historical development of oxetane chemistry traces its origins to the pioneering work of French chemist Edmond Reboul in 1878, who first reported the synthesis and characterization of the parent oxetane heterocycle. This early discovery laid the foundation for subsequent investigations into four-membered oxygen heterocycles, though the practical applications of these strained ring systems remained limited for nearly a century following their initial discovery. The inherent challenges associated with synthesizing and manipulating these highly strained molecular frameworks contributed to their relegation to the status of chemical curiosities rather than practical synthetic intermediates.

The resurgence of interest in oxetane chemistry began in the latter half of the twentieth century, driven primarily by advances in organic synthesis methodology and a growing appreciation for the unique properties imparted by four-membered ring strain. The development of reliable synthetic approaches to functionalized oxetanes, including carboxylic acid derivatives, emerged as synthetic chemists recognized the potential value of these compounds as building blocks for more complex molecular architectures. The establishment of efficient synthetic protocols for oxetane construction, particularly the intramolecular Williamson ether synthesis and the Paternò-Büchi photocycloaddition, provided the methodological foundation necessary for exploring the chemistry of compounds such as oxetane-2-carboxylic acid.

The emergence of oxetane-2-carboxylic acid as a compound of synthetic interest represents a relatively recent development in heterocyclic chemistry, reflecting broader trends toward the exploration of underutilized chemical space in drug discovery and materials science. The recognition that four-membered heterocycles could serve as bioisosteres for other functional groups, particularly carbonyl-containing motifs, has driven renewed interest in the synthesis and applications of oxetane derivatives. This historical trajectory demonstrates how fundamental discoveries in heterocyclic chemistry often require decades to reach practical fruition, as complementary advances in synthetic methodology and application-driven research converge to reveal new opportunities.

Importance in organic synthesis methodology

The significance of oxetane-2-carboxylic acid in contemporary organic synthesis methodology stems from its dual nature as both a synthetically accessible building block and a precursor to more complex molecular architectures through novel rearrangement pathways. Recent investigations have revealed that oxetane-carboxylic acids, including the 2-substituted variant, exhibit an unexpected tendency toward spontaneous isomerization under mild conditions, providing access to previously difficult-to-synthesize lactone structures. This discovery has fundamentally altered the perception of these compounds from stable synthetic intermediates to reactive precursors capable of facilitating bond reorganization processes that would otherwise require harsh reaction conditions or complex catalytic systems.

The isomerization behavior of oxetane-2-carboxylic acid follows a mechanistically intriguing pathway involving intramolecular protonation of the oxetane ring by the carboxylic acid functionality, followed by nucleophilic attack of the carboxylate anion to effect ring opening and subsequent cyclization to form the corresponding lactone product. This process proceeds through a first-order kinetic profile with a rate constant of approximately 0.0064 per minute in isopropanol under heating conditions, indicating a unimolecular mechanism that does not require external catalysis. The synthetic utility of this transformation has been demonstrated through the development of streamlined synthetic routes to biologically relevant lactone structures that previously required multi-step synthetic sequences.

The broader implications of oxetane-2-carboxylic acid chemistry extend beyond its role as a synthetic intermediate to encompass its potential applications in medicinal chemistry and drug discovery. The ability of oxetane rings to serve as bioisosteres for carbonyl groups, combined with their capacity to modulate physicochemical properties such as solubility and metabolic stability, positions oxetane-2-carboxylic acid derivatives as valuable tools for pharmaceutical optimization. The compound's structural features enable the introduction of three-dimensional character into otherwise planar molecular frameworks, potentially leading to improved binding selectivity and reduced off-target interactions in biological systems.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C4H6O3 | Minimal functional heterocycle |

| Molecular Weight | 102.09 g/mol | Low molecular weight building block |

| Chemical Abstracts Service Number | 864373-47-7 | Racemic mixture identifier |

| (R)-Enantiomer Chemical Abstracts Service Number | 2200583-25-9 | Stereochemically defined variant |

| Ring Strain Energy | ~25 kcal/mol | Source of unique reactivity |

| Isomerization Rate Constant | 0.0064 min⁻¹ | Kinetic parameter for rearrangement |

The methodological importance of oxetane-2-carboxylic acid in modern synthesis is further emphasized by its compatibility with a wide range of standard organic transformations while simultaneously providing access to unique reactivity manifolds not available through conventional synthetic approaches. The compound has demonstrated stability toward many common reagents and reaction conditions, including hydrogenation catalysts, organometallic reagents under controlled conditions, and various protecting group manipulations, making it a practical intermediate for complex synthetic sequences. However, the recent discovery of its propensity for spontaneous isomerization under thermal conditions has necessitated a reassessment of reaction conditions and storage protocols to ensure synthetic reproducibility and product integrity.